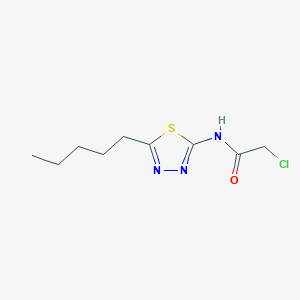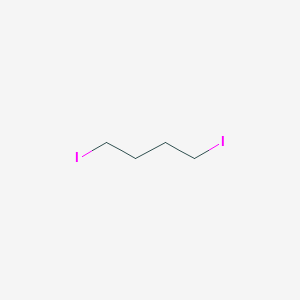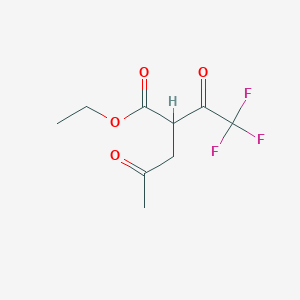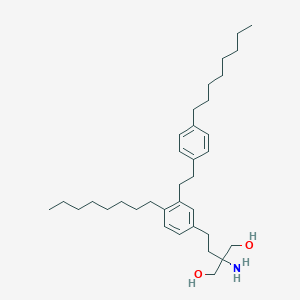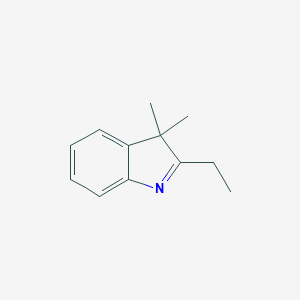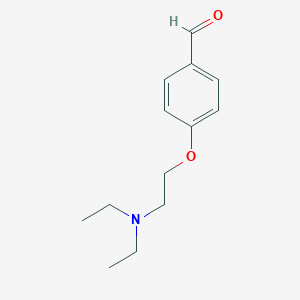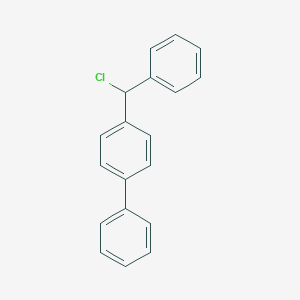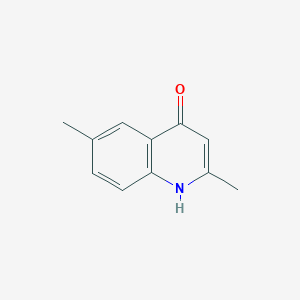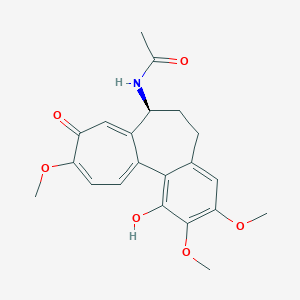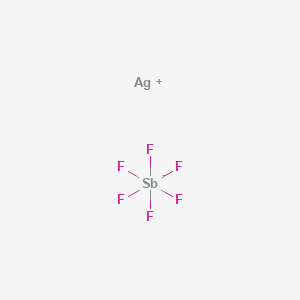
Silver hexafluoroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver hexafluoroantimonate is a chemical compound composed of silver and hexafluoroantimonate ions. It is known for its high reactivity and is widely used in various chemical reactions and industrial applications. The compound is often utilized as a catalyst due to its ability to generate stable cation radical salts and its role in facilitating various organic reactions .
Synthetic Routes and Reaction Conditions:
- One common method involves the reaction of sodium pyroantimonate with silver nitrate in a hydrofluoric acid solution at temperatures between 303-373K. The reaction is followed by multiple recrystallizations and vacuum drying to obtain a high-purity product .
- Another method includes mixing antimony trioxide with an acetic acid solution containing hydrogen fluoride, followed by the addition of hydrogen peroxide. The resulting solution reacts with silver carbonate, and the product is then concentrated, cooled, crystallized, and purified .
Industrial Production Methods:
- Industrial production of this compound typically involves the aforementioned synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The production process is carefully controlled to maintain the stability and reactivity of the compound .
Types of Reactions:
Oxidation and Reduction: this compound can participate in redox reactions, often acting as an oxidizing agent.
Substitution Reactions: It is commonly used in substitution reactions, particularly in organic synthesis where it facilitates the replacement of functional groups.
Common Reagents and Conditions:
- The compound is frequently used with reagents such as epoxides and sulfenylating agents. Reaction conditions often involve acidic environments to promote the desired transformations .
Major Products Formed:
Mechanism of Action
Target of Action
Silver hexafluoroantimonate is a chemical compound of antimony and silver . It is used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.
Mode of Action
The compound acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions . It generates stable cation radical salts , which can initiate or accelerate these reactions by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
It is known to protect cells and enzymes from oxidative damage by catalyzing the reduction of hydrogen peroxide, lipid peroxides, and organic hydroperoxide, by glutathione . This suggests that it may play a role in the glutathione antioxidant system, a crucial biochemical pathway that protects cells from oxidative stress.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more efficiently and at a lower energy cost . In a biological context, its antioxidative action can protect cells and enzymes from oxidative damage .
Biochemical Analysis
Biochemical Properties
Silver hexafluoroantimonate is known to generate stable cation radical salts and is used as an acidic catalyst in epoxide opening reactions and sulfenylation reactions
Cellular Effects
It is known that silver ions can interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a catalyst in biochemical reactions . It is known to generate stable cation radical salts, which can participate in various reactions
Scientific Research Applications
Silver hexafluoroantimonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Silver tetrafluoroborate
- Silver bis(trifluoromethanesulfonyl)imide
- Silver hexafluorophosphate
- Silver trifluoromethanesulfonate
Comparison:
- Silver hexafluoroantimonate is unique due to its high reactivity and stability, which make it an effective catalyst in a variety of reactions. Compared to similar compounds, it often provides higher selectivity and better yields in chemical processes .
This compound stands out for its versatility and effectiveness in catalysis, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
silver;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFODUDOAXUBF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)(F)(F)F.[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgF6Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.619 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26042-64-8 |
Source


|
| Record name | Silver hexafluoroantimonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
